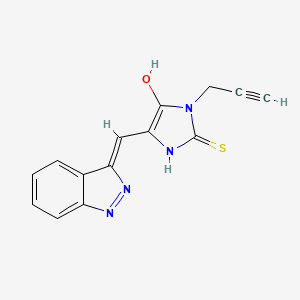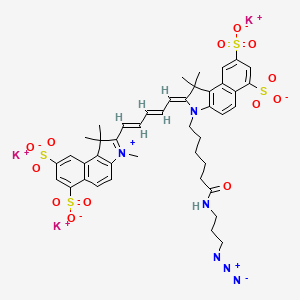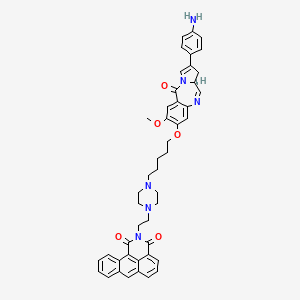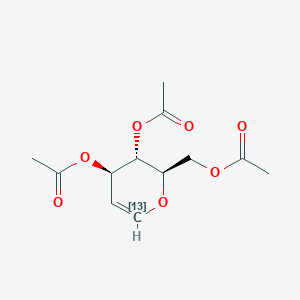
N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide is a synthetic organic compound characterized by the presence of chloro, trifluoromethyl, and fluorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide typically involves the reaction of 2-chloro-3,5-bis(trifluoromethyl)aniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Formation of 2-chloro-3,5-bis(trifluoromethyl)aniline and 2-fluorobenzoic acid.
Scientific Research Applications
N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2,6-difluorobenzamide
- N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-4-fluorobenzamide
- N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-3-fluorobenzamide
Uniqueness
N-((2-Chloro-3,5-bis(trifluoromethyl)phenyl)carbamoyl)-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups further enhances its stability and potential interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H8ClF7N2O2 |
|---|---|
Molecular Weight |
428.69 g/mol |
IUPAC Name |
N-[[2-chloro-3,5-bis(trifluoromethyl)phenyl]carbamoyl]-2-fluorobenzamide |
InChI |
InChI=1S/C16H8ClF7N2O2/c17-12-9(16(22,23)24)5-7(15(19,20)21)6-11(12)25-14(28)26-13(27)8-3-1-2-4-10(8)18/h1-6H,(H2,25,26,27,28) |
InChI Key |
RYQUQFILGZVMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=CC(=C2Cl)C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


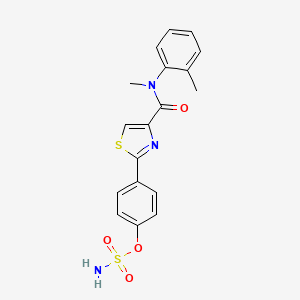
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
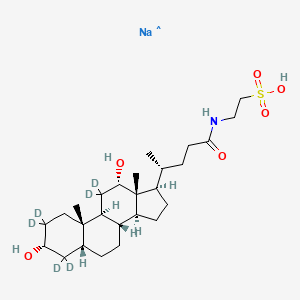


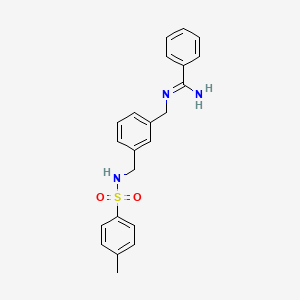
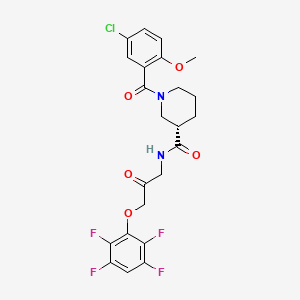
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
